molecular formula C24H29N3O6S B2658728 N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1251565-44-2

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2658728
CAS No.: 1251565-44-2
M. Wt: 487.57
InChI Key: NVBPLFVMVFLCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is a synthetic small molecule featuring a 4-thiazolidinone core, a privileged scaffold in modern medicinal chemistry known for its diverse biological profiles . This compound is of significant interest for high-throughput screening campaigns in drug discovery, particularly as it incorporates a 5-ene substituent, a structural feature known to critically impact pharmacological activity in this class of molecules . The 1,1-dioxo-1lambda6,2-thiazolidine (sultam) moiety contributes to the molecule's properties, while the ethanediamide (oxalamide) linker connects it to complex aromatic and tetrahydropyranyl-methyl components, suggesting potential for targeted interaction with biological macromolecules. Researchers utilize this and related 4-thiazolidinone derivatives in the development of potential therapeutic agents, with historical applications spanning antitumor, antimicrobial, anti-inflammatory, and antidiabetic research . All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-32-21-6-3-2-5-20(21)24(11-14-33-15-12-24)17-25-22(28)23(29)26-18-7-9-19(10-8-18)27-13-4-16-34(27,30)31/h2-3,5-10H,4,11-17H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBPLFVMVFLCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid, which is then reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in modified compounds with different substituents.

Scientific Research Applications

N’-[4-(1,1-dioxo

Biological Activity

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a thiazolidine moiety, which has been linked to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The compound can be described by the following structural formula:

C19H21N3O5S\text{C}_{19}\text{H}_{21}\text{N}_3\text{O}_5\text{S}

Biological Activities

Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, thiazolidin-4-one compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and various diseases .

Antimicrobial Activity
Thiazolidine derivatives, including similar compounds to this compound, have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In studies, derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity . For example, compounds with chlorine substitutions demonstrated inhibition percentages of up to 91.66% against Staphylococcus aureus .

Antidiabetic Effects
The thiazolidine scaffold has been associated with antidiabetic properties. Compounds in this class have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models . The specific interactions of this compound with metabolic pathways warrant further investigation.

Anti-inflammatory Properties
Thiazolidine derivatives are also recognized for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related thiazolidine compounds:

  • Study on Antibacterial Activity : A study evaluated a series of thiazolidinones against E. coli and S. aureus. The results indicated that modifications on the phenyl ring significantly influenced antibacterial potency .
  • Antioxidant Assessment : Research on thiazolidinone derivatives showed that they could effectively reduce oxidative stress markers in vitro, suggesting their potential use as therapeutic antioxidants .
  • Antidiabetic Evaluation : In a diabetic rat model, a thiazolidine derivative improved glucose tolerance and reduced HbA1c levels significantly compared to controls .

Data Table: Biological Activities of Thiazolidine Derivatives

Activity TypeCompound ExampleEffectiveness (%)Reference
Antibacterial2-(Chlorophenyl-imino)thiazolidin-4-one91.66% against S. aureus
AntioxidantVarious thiazolidinonesSignificant reduction in ROS levels
AntidiabeticThiazolidine derivativeImproved glucose tolerance

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives from the evidence:

Compound Core Structure Key Substituents Synthesis Highlights Reported Bioactivity
Target Compound Thiazolidinone, oxane, ethanediamide 2-Methoxyphenyl-oxane, dioxo-thiazolidine Likely involves coupling of thiazolidinone and oxane precursors via ethanediamide Not explicitly stated; inferred antioxidant potential
2-[2-(4-Cyanophenyl)benzimidazol-1-yl]-N-[thiazolidin-3-yl]acetamides Benzimidazole, thiazolidinone 4-Cyanophenyl, variable substituents on benzimidazole and thiazolidinone Condensation of o-phenylenediamine with aldehydes, followed by thiazolidinone formation Antioxidant (DPPH assay IC₅₀: 12–45 μM)
N-{2-[2-(4-Fluorophenyl)thiazolo-triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazole, ethanediamide 4-Fluorophenyl, 4-methoxyphenyl Alkylation of triazole-thiones with α-halogenated ketones Not reported; structural focus
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Dioxothiazolidin-ylidene, benzamide Phenyl, methylidene linker Condensation of dioxothiazolidine-carboxylic acid with anilines Not reported; similar dioxothiazolidines show kinase inhibition
N-Diethylaminomethyl-2-oxoindole hydrazinecarbothioamides Indole, thiosemicarbazide Diethylaminomethyl, aryl-thiosemicarbazide Reaction of indole derivatives with thiosemicarbazides Antimicrobial activity (MIC: 8–64 μg/mL)

Structural and Functional Insights

Thiazolidinone Derivatives: The target compound’s 1,1-dioxo-thiazolidine differs from the 4-oxo-thiazolidinones in , which lack the sulfonamide group. This modification enhances electronegativity and may improve target binding . Compounds in exhibit antioxidant activity via DPPH radical scavenging, suggesting the target’s thiazolidinone moiety could confer similar properties .

Ethanediamide Linkers :

  • The oxalamide bridge in the target compound is identical to that in and . These derivatives prioritize hydrogen-bonding interactions, critical for enzyme inhibition (e.g., proteases or kinases) .

Aryl-Oxane Motifs: The 4-(2-methoxyphenyl)oxane group is unique to the target compound.

Synthetic Routes: The target compound’s synthesis likely parallels ’s benzimidazole-thiazolidinone coupling and ’s ethanediamide formation. Critical steps include nucleophilic substitution for oxane-thiazolidinone assembly and carbodiimide-mediated amide bond formation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide?

  • Methodology :

  • The synthesis involves multi-step reactions, starting with the formation of the thiazolidinedione core. A typical approach (adapted from structurally related compounds) includes:

Coupling Reactions : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with a chloroacetylated intermediate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).

Oxan Ring Formation : Introducing the 4-(2-methoxyphenyl)oxan-4-yl moiety via nucleophilic substitution or cyclization.

Final Amidation : Coupling the intermediates using oxalyl chloride or carbodiimide-based reagents.

  • Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments, especially the thiazolidinedione (δ ~10–12 ppm for NH) and oxan (δ ~3–4 ppm for methoxy groups).
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretching for amide and thiazolidinedione).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate purity and stoichiometry .

Q. How is the purity of the compound assessed during synthesis?

  • Methodology :

  • TLC Monitoring : Use silica gel plates with UV visualization or iodine staining to track reaction completion.
  • HPLC/GC-MS : For quantitative purity analysis, especially to detect unreacted intermediates or side products.
  • Melting Point Determination : Compare observed values with literature data to confirm crystallinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolidinedione-oxan coupling step?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents to balance reactivity and solubility.
  • Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Temperature Control : Conduct kinetic studies to identify ideal reaction temperatures (e.g., room temperature vs. reflux).
  • Statistical Design : Use response surface methodology (RSM) to model interactions between variables (solvent, catalyst, stoichiometry) .

Q. What strategies resolve contradictory biological activity data across studies?

  • Methodology :

  • Dose-Response Reassessment : Repeat assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines/animal models.
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation.
  • Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., PPAR-γ for hypoglycemic activity) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology :

  • QSAR Modeling : Train models on datasets of structurally similar compounds to predict logP, solubility, and bioavailability.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes or plasma proteins (e.g., albumin) to assess absorption and distribution.
  • ADMET Prediction Tools : Use software like SwissADME or ADMETlab to estimate toxicity, CYP450 inhibition, and blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.